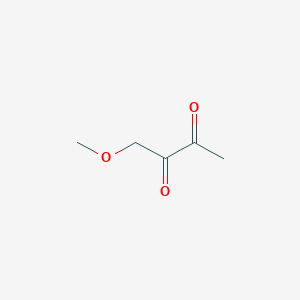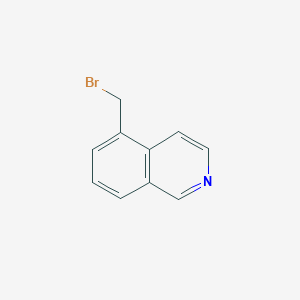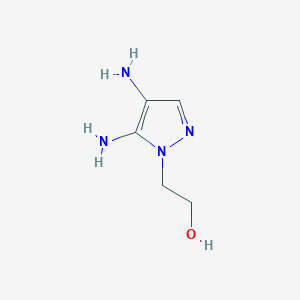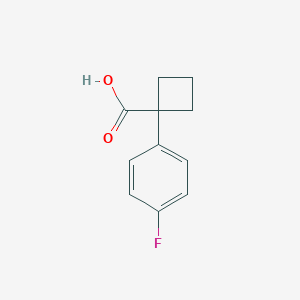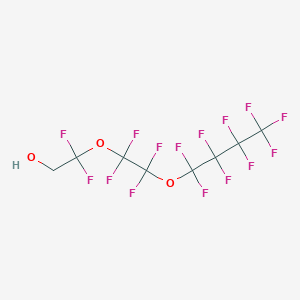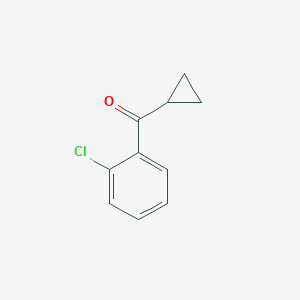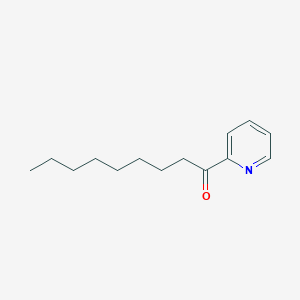acetate CAS No. 141109-26-4](/img/structure/B115330.png)
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate, also known as MTPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical agent. MTPEA is a member of the phenethylamine family of compounds, which are known to have various physiological and psychoactive effects.
Mechanism of Action
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate is believed to work by binding to and activating certain receptors in the brain, including the serotonin and dopamine receptors. This activation leads to the release of neurotransmitters, which can have various physiological and psychoactive effects.
Biochemical and Physiological Effects:
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. Additionally, Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its ability to target specific receptors in the brain, allowing researchers to study the effects of neurotransmitter release on various physiological and psychoactive processes. However, one limitation of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its potential for abuse and dependence, which can make it difficult to conduct studies in a controlled manner.
Future Directions
There are several future directions for research on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. One area of research is the development of new pharmaceutical agents based on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. Another area of research is the study of the long-term effects of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate use on the brain and body. Additionally, research could be conducted on the potential use of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in the treatment of other medical conditions, such as cancer and autoimmune disorders.
Scientific Research Applications
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been studied for its potential use as a pharmaceutical agent. It has been shown to have antimicrobial, anti-inflammatory, and analgesic properties. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
CAS RN |
141109-26-4 |
|---|---|
Product Name |
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate |
Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
InChI Key |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
synonyms |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

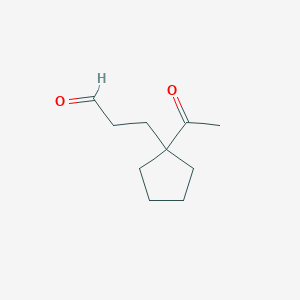
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

